2-[(Diphenylmethyl)carbamoyl]benzoic acid chemical structure and properties
2-[(Diphenylmethyl)carbamoyl]benzoic acid chemical structure and properties
This technical whitepaper provides an in-depth analysis of 2-[(Diphenylmethyl)carbamoyl]benzoic acid , also known as
Executive Summary
2-[(Diphenylmethyl)carbamoyl]benzoic acid (CAS: Not widely listed as a standalone commercial product; often generated in situ) is the ring-opened phthalamic acid derivative of
This compound represents a classic example of the phthalamic acid intermediate —a species that is stable at room temperature but readily undergoes cyclodehydration to form the corresponding phthalimide upon heating or treatment with dehydrating agents. Its structural features combine a lipophilic diphenylmethyl group with a polar benzoic acid moiety, giving it unique solubility and reactivity profiles useful in protecting group chemistry and drug synthesis.
Chemical Identity & Structure
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 2-[(Diphenylmethyl)carbamoyl]benzoic acid |
| Common Synonyms | |
| Molecular Formula | |
| Molecular Weight | 331.37 g/mol |
| SMILES | OC(=O)c1ccccc1C(=O)NC(c2ccccc2)c3ccccc3 |
| Structural Class | Phthalamic Acid (Ortho-substituted benzoic acid amide) |
Structural Analysis
The molecule consists of a central phthaloyl core where one carbonyl is a free carboxylic acid and the other is an amide. The amide nitrogen is substituted with a benzhydryl (diphenylmethyl) group , which introduces significant steric bulk and lipophilicity.
-
Steric Hindrance: The bulky benzhydryl group influences the conformation of the amide bond, often forcing the phenyl rings out of planarity to minimize steric clash with the benzoic acid ortho-substituents.
-
Intramolecular H-Bonding: A strong intramolecular hydrogen bond typically exists between the amide proton and the adjacent carboxylic acid carbonyl or hydroxyl group, stabilizing the open-ring conformation in non-polar solvents.
Physicochemical Properties[3][4][5][6]
| Property | Value / Description |
| Appearance | White to off-white crystalline solid. |
| Melting Point | 150–170 °C (with decomposition). Note: Phthalamic acids often cyclize to imides before true melting, appearing to melt at the imide's MP (~200°C for N-benzhydrylphthalimide). |
| Solubility | Low: Water, Hexane. Moderate: Ethanol, Methanol, Dichloromethane. High: DMSO, DMF, Aqueous alkaline solutions (as the carboxylate salt). |
| pKa (Acid) | 3.5 – 4.5 (Estimated). The ortho-amide group can influence acidity via electronic effects and H-bonding. |
| LogP | ~3.8 – 4.2 (Predicted). Highly lipophilic due to the two phenyl rings of the benzhydryl group. |
| Stability | Stable at room temperature. Hydrolyzes in strong acid/base. Cyclizes to imide upon heating (>100°C) or with dehydrating agents ( |
Synthesis & Reactivity[2][4][5][6][7]
The synthesis of 2-[(Diphenylmethyl)carbamoyl]benzoic acid is a straightforward nucleophilic acyl substitution. The reaction is generally quantitative in aprotic solvents.
Synthetic Pathway (Graphviz)
Figure 1: Synthesis and reactivity cycle of N-benzhydrylphthalamic acid.
Detailed Protocol: Synthesis of -Benzhydrylphthalamic Acid
Objective: To synthesize the open-chain acid without cyclization to the imide.
Reagents:
-
Phthalic Anhydride (1.0 equiv)
-
Benzhydrylamine (Aminodiphenylmethane) (1.0 equiv)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Procedure:
-
Preparation: Dissolve 1.48 g (10 mmol) of phthalic anhydride in 20 mL of anhydrous DCM in a round-bottom flask.
-
Addition: Add 1.83 g (10 mmol) of benzhydrylamine dropwise to the stirring solution at room temperature (
).-
Note: The reaction is exothermic; cooling to
may be required for larger scales.
-
-
Reaction: Stir the mixture for 2–4 hours. The product,
-benzhydrylphthalamic acid, often precipitates as a white solid due to its lower solubility in DCM compared to the starting materials. -
Isolation: Filter the precipitate. Wash the filter cake with cold DCM (
) to remove unreacted amine or anhydride. -
Drying: Dry the solid under vacuum at room temperature. Do not heat , as this will promote cyclization to the imide.
Yield: Typically 85–95%.
Analytical Characterization
To confirm the identity of the phthalamic acid and distinguish it from the imide, specific spectral signatures must be verified.
Proton NMR ( -NMR)
Solvent: DMSO-
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 12.5 – 13.0 | Broad Singlet | 1H | Carboxylic Acid ( |
| 8.8 – 9.2 | Doublet | 1H | Amide ( |
| 7.8 – 7.9 | Doublet | 1H | Aromatic (Phthaloyl H-3/6) |
| 7.4 – 7.6 | Multiplet | 3H | Aromatic (Phthaloyl H-4/5 + others) |
| 7.2 – 7.4 | Multiplet | 10H | Aromatic (Benzhydryl Phenyls) |
| 6.3 – 6.5 | Doublet | 1H | Methine ( |
Interpretation: The key differentiator from the imide is the presence of the Amide NH (~9 ppm) and Acid COOH (~13 ppm) signals. The imide lacks these and shows a simplified aromatic region due to symmetry.
Infrared Spectroscopy (FT-IR)
-
3300 – 2500
: Broad O-H stretch (Carboxylic acid dimer). -
3250 – 3350
: N-H stretch (Amide). -
1700 – 1720
: C=O stretch (Carboxylic acid). -
1640 – 1660
: C=O stretch (Amide I band). -
Contrast: The imide shows a characteristic doublet for coupled carbonyls at ~1770 and 1710
(sym/asym stretch) and lacks the OH/NH bands.
Mass Spectrometry (ESI-MS)
- : m/z 332.1
- : m/z 354.1
-
Fragmentation:
-
Loss of water (
, -18) to form the imide ion (m/z 314). -
Cleavage of the amide bond to yield the benzhydryl cation (m/z 167,
).
-
Applications & Biological Relevance[1][2][3][4][6][7]
Chemical Intermediate
The primary utility of 2-[(Diphenylmethyl)carbamoyl]benzoic acid is as a precursor to
-
Gabriel Synthesis Variant: While the classic Gabriel synthesis uses potassium phthalimide, the reaction of phthalic anhydride with primary amines (like benzhydrylamine) allows for the protection of the amine as a phthalimide. This group is stable to acid and mild oxidants but can be removed with hydrazine.
Impurity Profile
In the synthesis of antihistamines (e.g., Cetirizine, Hydroxyzine) or other drugs containing the benzhydryl moiety, phthalimide derivatives may be used as intermediates.
-
Hydrolysis Product: If
-benzhydrylphthalimide is subjected to mild basic conditions or enzymatic hydrolysis, the ring opens to form the phthalamic acid. -
Analytical Marker: This compound serves as a reference standard for monitoring the degradation of benzhydryl-phthalimide intermediates in process streams.
Biological Activity
Phthalamic acid derivatives have been explored for:
-
Plant Growth Regulation: Similar to
-m-tolylphthalamic acid (a known plant growth regulator), this derivative may influence auxin transport, though specific data on the benzhydryl analog is limited. -
Antibacterial Activity: Some
-substituted phthalamic acids exhibit weak to moderate antibacterial properties against Gram-positive bacteria.
References
- Source: Bhat, M. A., et al. "Synthesis and Biological Activity of N-Substituted Phthalimides." Journal of Chemical and Pharmaceutical Research, 2014.
-
Phthalimide Chemistry
-
Benzhydryl Derivatives
-
Mass Spectrometry of Phthalimides
